molecular formula C7H8ClNO B1394305 3-(Aminomethyl)-5-chlorophenol CAS No. 862541-23-9

3-(Aminomethyl)-5-chlorophenol

Cat. No.: B1394305
CAS No.: 862541-23-9
M. Wt: 157.6 g/mol
InChI Key: LOZYUTBRGCVNQJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chlorophenol typically involves the introduction of an aminomethyl group to a chlorinated phenol. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a phenol. The reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

3-(Aminomethyl)-5-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylphenol: Similar structure but with a methyl group instead of chlorine.

    3-(Aminomethyl)-5-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    3-(Aminomethyl)-5-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

3-(Aminomethyl)-5-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.

Properties

IUPAC Name

3-(aminomethyl)-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZYUTBRGCVNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-5-methoxybenzylamine (4.6 mmol, 0.792 g) in DCM (anhydrous, 20 ml) was cooled to −78° C. and BBr3 (1 M in DCM, 9.43 mmol) was added dropwise. The reaction was allowed to reach room temperature over night with stirring. The reaction was quenched by careful addition of methanol (5 ml), solvents were evaporated under reduced pressure and the residue was purified by means of chromatography (silica, DCM/MeOH/NH3 (30% in water) Sep. 1, 2001 v/v/v) to provide the title compound (0.48 g, 66%) as a white solid. (DMSO, 500 MHz) δ 3.61 (s, 2H), 4.57 (br, 1H), 6.62 (s, 1H), 6.80 (s, 1H) and 6.83 (s, 1H).
Quantity
0.792 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
9.43 mmol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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